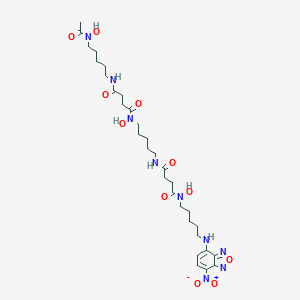![molecular formula C16H12N2O4S B163404 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide CAS No. 19992-50-8](/img/structure/B163404.png)
4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide
Vue d'ensemble
Description
4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is a chemical compound with the molecular formula C16H12N2O4S . It is a type of 1,4-naphthoquinones .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which includes 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, involves the use of 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide .Molecular Structure Analysis
The molecular structure of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is represented by the InChI string:InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22) . It has a net charge of 0 and a monoisotopic mass of 328.05178 .
Applications De Recherche Scientifique
Selective Detection of Sn2+ Ions A derivative of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, specifically 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS), was developed as a colorimetric and fluorescence probe for the selective detection of Sn2+ ions in aqueous solutions. The probe's mechanism is based on the reduction of the -C═O group to -C-OH upon interaction with Sn2+, leading to fluorescence activation. This probe was also applied in bioimaging studies, demonstrating its efficacy as a fluorescent marker for detecting Sn2+ in living cells and zebrafish, highlighting its potential in environmental monitoring and biological research (Ravichandiran et al., 2020).
Antibacterial Applications Research into N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which are structurally related to 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, has shown these compounds to possess significant antibacterial activity. The study focused on the synthesis and screening of these derivatives for their efficacy against various bacterial strains, demonstrating their potential as potent antibacterial agents (Abbasi et al., 2015).
Anticancer Activity The anticancer evaluation of 1,4‐Naphthoquinone derivatives, including phenylaminosulfanyl-1,4‐naphthoquinone compounds which are structurally akin to 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, revealed promising cytotoxic activity against various human cancer cell lines. These compounds were found to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as therapeutic agents for cancer treatment (Ravichandiran et al., 2019).
Hg2+ Ion Detection and Bioimaging Another derivative, 4-((3-(octadecylthio)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4DBS), was synthesized for the selective detection of Hg2+ ions. It showcased a ratiometric fluorescence turn-on response and was applied in bioimaging for Hg2+ detection in live cells and zebrafish larvae. This application is vital for environmental monitoring and understanding mercury's impact on biological systems (Ravichandiran et al., 2021).
Mécanisme D'action
Target of Action
The primary target of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is the micropthalmia-associated transcription factor (MITF) . MITF is a transcription factor that plays a crucial role in cell proliferation .
Mode of Action
4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide, also known as ML329, inhibits the expression of numerous MITF target genes . This inhibition blocks the proliferation of numerous cell lines that require MITF for proliferation .
Result of Action
The primary result of the action of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is the inhibition of cell proliferation . By inhibiting the expression of MITF target genes, it prevents the proliferation of cells that rely on MITF .
Propriétés
IUPAC Name |
4-[(1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H,(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYFFQVEQXEIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495821 | |
| Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide | |
CAS RN |
19992-50-8 | |
| Record name | 4-[(1,4-Dihydro-1,4-dioxo-2-naphthalenyl)amino]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19992-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)



![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)

